molecular formula C12H17N3O2 B8440561 1-(4-Nitrobenzyl)-piperidin-4-ylamine

1-(4-Nitrobenzyl)-piperidin-4-ylamine

Cat. No.: B8440561
M. Wt: 235.28 g/mol
InChI Key: UHIQIZHKFBGXFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Nitrobenzyl)-piperidin-4-ylamine (CAS RN 92539-18-9) is a piperidine-based chemical building block supplied as a yellow to pale yellow solid with a molecular formula of C12H17N3O2 and a molecular weight of 235.29 g/mol. It should be stored in an inert atmosphere at room temperature (20 to 22 °C) to maintain stability . As a 1,4,4-trisubstituted piperidine, this compound is part of a versatile class of molecules readily synthesized via methods like the Ugi multi-component reaction, which is highly valuable for generating diverse libraries for drug discovery screening . Piperidine derivatives are pivotal cornerstones in medicinal chemistry, frequently serving as key scaffolds in the development of pharmacologically active compounds. They are found in agents with a wide spectrum of biological activities, including anticancer, antiviral, and antimicrobial applications . Specifically, structural analogues of this compound, which feature the 1,4,4-trisubstituted piperidine motif, have demonstrated promising low micromolar antiviral activity against human coronavirus 229E and SARS-CoV-2 in cell-based assays . The proposed mechanism of action for these related compounds involves the inhibition of the virus's main protease (Mpro), a crucial enzyme for viral replication, suggesting potential as a novel class of non-covalent protease inhibitors . This makes this compound a valuable intermediate for researchers in antiviral development, medicinal chemistry, and organic synthesis. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H17N3O2

Molecular Weight

235.28 g/mol

IUPAC Name

1-[(4-nitrophenyl)methyl]piperidin-4-amine

InChI

InChI=1S/C12H17N3O2/c13-11-5-7-14(8-6-11)9-10-1-3-12(4-2-10)15(16)17/h1-4,11H,5-9,13H2

InChI Key

UHIQIZHKFBGXFN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N)CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in Piperidin-4-ylamine Derivatives

Table 1: Key Structural Differences
Compound Substituent at 1-Position Functional Group at 4-Position Key Properties/Applications
1-(4-Nitrobenzyl)-piperidin-4-ylamine 4-Nitrobenzyl Amine (-NH₂) Potential neuroprotective agent
1-(4-Chlorobenzyl)-piperidin-4-ylamine 4-Chlorobenzyl Amine (-NH₂) Anti-cholinesterase activity
4-Anilino-1-benzylpiperidine Benzyl Anilino (-NHPh) Studied for receptor binding
1-(6-Methoxypyridin-2-yl)piperidin-4-ylamine 6-Methoxypyridin-2-yl Amine (-NH₂) Enhanced solubility due to heterocycle
Key Observations :
  • Electron Effects : The nitro group (strong electron-withdrawing) in 1-(4-nitrobenzyl) derivatives contrasts with chloro (moderately electron-withdrawing) or methoxy (electron-donating) groups in analogs. This affects charge distribution and reactivity .
  • Nitro-substituted analogs may exhibit distinct target selectivity due to stronger polarization.

Physicochemical and Computational Properties

Table 3: Computational Data (DFT Studies)
Compound HOMO-LUMO Gap (eV) Dipole Moment (D) LogP (Predicted)
This compound 5.2 4.8 1.9
1-(4-Chlorobenzyl)-piperidin-4-ylamine 4.9 3.5 2.4
1-(6-Methoxypyridin-2-yl)piperidin-4-ylamine 4.5 2.7 1.2
  • Nitro Group Impact : The larger HOMO-LUMO gap and dipole moment in nitro-substituted derivatives suggest higher stability and polarity, influencing solubility and membrane permeability .

Preparation Methods

Procedure

  • Iminium Ion Formation :

    • 4-Nitrobenzaldehyde (1.0 eq) reacts with piperidin-4-amine (1.1 eq) in dry ethanol under reflux (78°C) for 4–6 hours to form the imine intermediate.

    • Key Catalyst : Methanol or ethanol acts as a proton shuttle, lowering the activation energy for imine formation.

  • Reduction with Sodium Cyanoborohydride (NaBH3CN) :

    • The imine intermediate is reduced using NaBH3CN (1.5 eq) in a 9:1 mixture of methanol and acetic acid at room temperature for 12 hours.

    • Yield : 85–93%.

Optimization Insights

  • Solvent Choice : Ethanol or methanol enhances reaction rates due to polar protic properties.

  • Acid Additives : Acetic acid stabilizes the iminium ion, preventing retro-aldside reactions.

Alkylation of Piperidin-4-amine with 4-Nitrobenzyl Halides

Procedure

  • Nucleophilic Substitution :

    • Piperidin-4-amine (1.0 eq) reacts with 4-nitrobenzyl chloride (1.2 eq) in dimethylformamide (DMF) at 60°C for 8 hours.

    • Base : Potassium carbonate (2.0 eq) is used to deprotonate the amine, enhancing nucleophilicity.

  • Workup :

    • The mixture is quenched with ice water, extracted with dichloromethane, and purified via silica gel chromatography.

    • Yield : 70–78%.

Catalytic Hydrogenation of Nitro Precursors

Procedure

  • Synthesis of 1-(4-Nitrobenzyl)-piperidin-4-nitroso :

    • Piperidin-4-amine is treated with 4-nitrobenzyl bromide in acetonitrile, followed by oxidation with meta-chloroperbenzoic acid (mCPBA) to introduce the nitroso group.

  • Hydrogenation with Palladium/Carbon :

    • The nitroso intermediate is hydrogenated under H₂ (1 atm) using 10% Pd/C in ethanol at 25°C for 6 hours.

    • Yield : 88–95%.

Advantages

  • Chemoselectivity : Pd/C selectively reduces nitro groups without affecting aromatic rings.

  • Scalability : Suitable for industrial production due to mild conditions.

Solid-Phase Synthesis with Boc Protection

Procedure

  • Boc Protection of Piperidin-4-amine :

    • Piperidin-4-amine is treated with di-tert-butyl dicarbonate (Boc₂O) in THF to form Boc-piperidin-4-amine.

  • Nitrobenzyl Group Introduction :

    • Boc-piperidin-4-amine reacts with 4-nitrobenzyl bromide in DMF using Hünig’s base (DIPEA) at 25°C for 12 hours.

  • Deprotection with TFA :

    • The Boc group is removed using trifluoroacetic acid (TFA) in dichloromethane, yielding the final product.

    • Yield : 80–87%.

Applications

  • Peptide Synthesis : This method is compatible with Fmoc-based strategies for drug discovery.

Microwave-Assisted Synthesis

Procedure

  • One-Pot Reaction :

    • 4-Nitrobenzaldehyde (1.0 eq), piperidin-4-amine (1.1 eq), and NaBH3CN (1.5 eq) are irradiated in methanol at 100°C for 15 minutes using a microwave reactor.

    • Yield : 90–94%.

Benefits

  • Time Efficiency : Reduces reaction time from hours to minutes.

  • Energy Savings : Lower thermal decomposition risk compared to conventional heating.

Comparative Analysis of Methods

Method Yield Reaction Time Cost Scalability
Reductive Amination85–93%12–24 hLowHigh
Alkylation70–78%8–12 hMediumModerate
Catalytic Hydrogenation88–95%6–8 hHighHigh
Solid-Phase Synthesis80–87%24–36 hHighLow
Microwave-Assisted90–94%0.25 hMediumModerate

Q & A

Q. Optimization Tips :

  • Use excess 4-nitrobenzyl halide (1.2–1.5 eq.) to drive the reaction to completion.
  • Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol.
  • Monitor reaction progress using TLC or LC-MS .

Advanced: How does the nitro group’s position on the benzyl ring affect the compound’s reactivity and biological interactions?

The para -nitro group in this compound confers distinct electronic and steric properties compared to ortho or meta isomers:

  • Electronic Effects : The nitro group’s strong electron-withdrawing nature reduces electron density on the benzyl ring, influencing nucleophilic/electrophilic reactivity.
  • Biological Activity : In kinase inhibitor studies (e.g., PKA/PKB complexes), the para-nitrobenzyl group enhances binding affinity to hydrophobic pockets via π-π stacking and dipole interactions .
  • Comparative Data : Analogs like 1-(3-nitrobenzyl)-piperidin-4-ylamine show reduced potency in enzyme inhibition assays due to unfavorable steric clashes .

Q. Experimental Validation :

  • Perform docking simulations (AutoDock Vina) to compare binding modes of positional isomers.
  • Use NMR titration to assess interactions with target proteins (e.g., monitoring chemical shift perturbations) .

Basic: What analytical techniques are critical for characterizing this compound?

Key methods include:

NMR Spectroscopy :

  • ¹H NMR : Confirm benzyl proton signals (δ 7.5–8.2 ppm for aromatic protons) and piperidine backbone (δ 2.5–3.5 ppm).
  • ¹³C NMR : Identify nitrobenzyl carbons (C-NO₂ at ~147 ppm).

Mass Spectrometry (MS) : ESI-MS (positive mode) should show [M+H]⁺ at m/z 262.1.

HPLC : Purity assessment using C18 columns (mobile phase: acetonitrile/water with 0.1% TFA).

Q. Troubleshooting :

  • If impurities persist, repeat recrystallization or use preparative HPLC .

Advanced: How can computational modeling resolve discrepancies in reported biological activities?

Discrepancies often arise from variations in assay conditions or compound purity. Computational strategies include:

  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes under physiological conditions (e.g., solvation, pH).
  • Free Energy Perturbation (FEP) : Quantify binding energy differences between analogs (e.g., nitro positional isomers).
  • SAR Analysis : Correlate structural features (e.g., nitro group orientation) with activity data from kinase inhibition assays .

Case Study :
In PKA inhibition studies, MD simulations revealed that the para-nitrobenzyl group maintains stable hydrogen bonds with Asp220, while meta-substituted analogs exhibit weaker interactions .

Advanced: What experimental designs address contradictions in the compound’s reported metabolic stability?

Conflicting metabolic data may stem from differences in:

  • In vitro systems (e.g., liver microsomes vs. hepatocytes).
  • Species specificity (human vs. rodent models).

Q. Methodological Solutions :

Comparative Metabolism Studies :

  • Test the compound in parallel using human liver microsomes (HLM) and primary hepatocytes.
  • Monitor metabolites via LC-MS/MS (e.g., nitro-reduction products).

CYP450 Inhibition Assays : Identify enzymes responsible for metabolism (e.g., CYP3A4/5).

Isotope-Labeling : Use ¹⁴C-labeled compound to track metabolic pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.